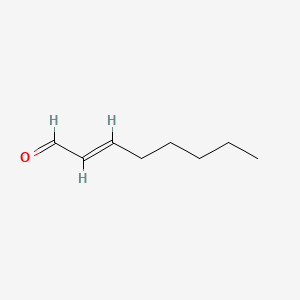

2-Octenal

説明

2-Octenal is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease. this compound is a flavouring ingredient. This compound belongs to the family of Medium-chain Aldehydes. These are An aldehyde with a chain length containing between 6 and 12 carbon atoms.

Structure

3D Structure

特性

IUPAC Name |

oct-2-enal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBXEMGDVWVTGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062349 |

Source

|

| Record name | 2-Octenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

84.00 to 86.00 °C. @ 19.00 mm Hg |

Source

|

| Details | The Good Scents Company Information System | |

| Record name | (E)-2-octenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2363-89-5, 2548-87-0 |

Source

|

| Record name | 2-Octenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-octenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(E)-2-Octenal chemical and physical properties

An In-depth Technical Guide to (E)-2-Octenal: Chemical and Physical Properties for Researchers and Drug Development Professionals

Abstract

(E)-2-Octenal is an α,β-unsaturated aldehyde recognized for its distinct green, fatty, and cucumber-like aroma.[1][2][3] It is a naturally occurring volatile organic compound found in various plants and insects and is utilized as a flavoring and fragrance agent.[1][3][4][5] Beyond its sensory characteristics, (E)-2-Octenal exhibits notable biological activities, including antifungal and antibacterial properties, making it a subject of interest for research in food science, agriculture, and drug development.[1][6][7] This technical guide provides a comprehensive overview of the core chemical and physical properties of (E)-2-Octenal, detailed experimental protocols, and a summary of its biological significance, tailored for scientific and professional audiences.

Chemical and Physical Properties

(E)-2-Octenal is a colorless to slightly yellow liquid at room temperature.[8][9][10] Its chemical identity and key physical properties are summarized below.

Table 1: General Chemical Information for (E)-2-Octenal

| Identifier | Value | Source |

| IUPAC Name | (E)-oct-2-enal | [1] |

| Synonyms | trans-2-Octenal, (E)-Oct-2-enal, trans-2-Octen-1-al | [1][11] |

| CAS Number | 2548-87-0 | [1][10][12] |

| Molecular Formula | C₈H₁₄O | [1][10][12] |

| Molecular Weight | 126.20 g/mol | [1][12] |

| Canonical SMILES | CCCCC/C=C/C=O | [10] |

Table 2: Physical and Chemical Properties of (E)-2-Octenal

| Property | Value | Conditions | Source |

| Physical Description | Colorless to slightly yellow liquid with a distinct green-leafy odor. | Ambient | [1][3][8][10] |

| Density | 0.835 - 0.846 g/mL | at 25 °C | [1][8][13] |

| Boiling Point | 84 - 86 °C | at 19 mmHg | [8][10][13] |

| Melting Point | 3.5 °C (estimate) | [10][13] | |

| Flash Point | 68.33 - 71 °C (155 - 159.8 °F) | TCC | [4][14] |

| Vapor Pressure | 0.55 - 0.59 mmHg | at 25 °C | [1][4] |

| Refractive Index | 1.449 - 1.455 | at 20 °C | [1][2][4] |

| Solubility | Slightly soluble to not miscible in water. Soluble in alcohol, fixed oils, and most organic solvents. | [1][8][9][10] | |

| LogP (o/w) | 2.32 - 2.81 | [10][11][15] | |

| Stability | Air and light sensitive. | [10][13] |

Spectral Information

Detailed spectral data is crucial for the identification and characterization of (E)-2-Octenal. Mass spectrometry (electron ionization) and gas chromatography data are available through public databases such as the NIST WebBook.[12][16] Libraries like the Wiley Registry of Mass Spectral Data, KnowItAll IR/Raman Spectral Libraries, and the Sigma-Aldrich Library of ATR-IR/FT-IR/NMR Spectra also contain reference spectra for this compound.[17]

Experimental Protocols

Synthesis of (E)-2-Octenal via Aldol (B89426) Condensation

A common method for synthesizing α,β-unsaturated aldehydes like (E)-2-Octenal is through an aldol condensation reaction. The following protocol is a generalized representation based on established organic chemistry principles for this transformation.

Workflow for Aldol Condensation Synthesis

Caption: General workflow for the synthesis of (E)-2-Octenal.

Methodology:

-

Reaction Setup: In a reaction vessel, the starting aldehydes (e.g., hexanal and acetaldehyde) are dissolved in a suitable solvent such as ethanol.

-

Catalysis: A base catalyst, typically an aqueous solution of sodium hydroxide, is added dropwise to the stirred solution, often under cooled conditions to control the reaction rate.

-

Reaction: The mixture is stirred for a set period, allowing the aldol condensation and subsequent dehydration to occur, forming the α,β-unsaturated aldehyde.

-

Quenching: The reaction is stopped (quenched) by carefully neutralizing the base with a dilute acid solution.

-

Extraction: The product is separated from the aqueous phase using liquid-liquid extraction with an organic solvent like diethyl ether.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed. The crude product is then purified, typically by vacuum distillation, to yield pure (E)-2-Octenal.[18]

Synthesis via Oxidation of an Enol Derivative

An alternative synthesis route involves the copper-catalyzed oxidation of an enol derivative.[9]

Methodology:

-

Setup: In a nitrogen-filled glove box, a Schlenk tube is charged with dichloromethane, an enol derivative (1.0 mmol), CuPF₆(CH₃CN)₄ (0.05 mmol), di-tert-butyl ethylenediamine (B42938) (0.05 mmol), and 4-dimethylaminopyridine (B28879) (0.20 mmol).[9]

-

Addition of Molecular Sieves: 100 mg of 4Å molecular sieves are added, and the tube is sealed.[9]

-

Oxygenation: The atmosphere is replaced with oxygen at a constant pressure of 1 atmosphere.[9]

-

Reaction: The mixture is stirred at room temperature for 1 hour.[9]

-

Workup: The reaction is quenched with a 10% NaHSO₄ aqueous solution. The product is extracted with dichloromethane, the organic layer is dried with anhydrous MgSO₄, filtered, and concentrated under vacuum to yield (E)-2-Octenal.[9]

Biological Activity and Signaling

(E)-2-Octenal is not merely an aromatic compound; it possesses significant biological activities that are of interest to drug development and agricultural science professionals.

Antimicrobial and Antifungal Activity

(E)-2-Octenal has demonstrated notable antibacterial and antifungal properties.[1][6][7] Its mechanism of action is believed to involve the disruption of cellular membranes. As an α,β-unsaturated aldehyde, it can readily interact with biological nucleophiles, such as thiol groups in proteins, potentially leading to enzyme inhibition and cellular dysfunction.

Studies suggest that 2-alkenals can cause significant perturbation of the lipid fraction of plasma membranes, leading to increased permeability and leakage of cellular contents.[7] This disruption of membrane integrity is a key component of its microbicidal effect. Furthermore, recent research on a prochloraz-resistant strain of Penicillium italicum indicated that (E)-2-octenal's antifungal activity involves damaging the function of mitochondria.[6]

Caption: Proposed antimicrobial mechanisms of (E)-2-Octenal.

Role in Insect Chemical Defense

(E)-2-Octenal is a component of the defensive secretions of several heteropteran insect species.[19] It acts as a repellent against predators, such as the praying mantis.[19] This natural function highlights its potent biological activity and its role in interspecies signaling.

Safety and Handling

(E)-2-Octenal is classified as a combustible liquid and can cause skin and serious eye irritation.[5][20] It may also cause respiratory irritation.[20]

-

Handling: Use in a well-ventilated area, avoiding inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][14]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from heat, light, and sources of ignition as it is air and light sensitive.[5][10][13]

-

First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[5][20]

Conclusion

(E)-2-Octenal is a multifaceted α,β-unsaturated aldehyde with well-defined chemical and physical properties. While widely used for its sensory characteristics, its significant antimicrobial and antifungal activities present compelling opportunities for further research in drug development, food preservation, and as a potential alternative to conventional fungicides. A thorough understanding of its synthesis, properties, and biological mechanisms is essential for harnessing its full potential in various scientific and industrial applications.

References

- 1. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-2-octenal, 2548-87-0 [perflavory.com]

- 3. trans-2-Octenal - Hazardous Agents | Haz-Map [haz-map.com]

- 4. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]

- 5. chemicalbull.com [chemicalbull.com]

- 6. (E)-2-Octenal, a natural flavoring ingredient, suppresses the growth of a prochloraz-resistant Penicillium italicum strain [postharvest.biz]

- 7. Study on the mechanisms of the antibacterial action of some plant alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (E)-2-Octenal | 2548-87-0 [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. lookchem.com [lookchem.com]

- 11. 2-Octenal, (E)- (CAS 2548-87-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. This compound, (E)- [webbook.nist.gov]

- 13. (E)-2-Octenal CAS#: 2548-87-0 [m.chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. Showing Compound (E)-2-Octenal (FDB002956) - FooDB [foodb.ca]

- 16. This compound, (E)- [webbook.nist.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. imreblank.ch [imreblank.ch]

- 19. researchgate.net [researchgate.net]

- 20. synerzine.com [synerzine.com]

The Core Mechanism of Action of 2-Octenal in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Octenal, a reactive α,β-unsaturated aldehyde, is a product of lipid peroxidation and a component of various natural systems. Its biological activities are diverse, ranging from antimicrobial and anticancer effects to the modulation of sensory perception and inflammatory responses. This technical guide provides a comprehensive overview of the core mechanisms of action of 2-octenal (B7820987) in biological systems. It details its molecular interactions, impact on key signaling pathways, and summarizes available quantitative data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound is an eight-carbon aldehyde with a double bond between the second and third carbons, existing as (E) and (Z) isomers, with the (E)-isomer being more common[1]. As a product of the oxidative degradation of polyunsaturated fatty acids, it is implicated in cellular stress and signaling. Its high reactivity, attributed to the electrophilic nature of the β-carbon in the α,β-unsaturated system, allows it to readily form covalent adducts with cellular nucleophiles, thereby modulating protein function and cellular pathways.

Key Mechanisms of Action

The biological effects of this compound are primarily mediated through three key mechanisms: activation of the TRPA1 ion channel, covalent modification of proteins leading to altered function and pathway modulation, and induction of oxidative stress and genotoxicity.

Activation of Transient Receptor Potential Ankyrin 1 (TRPA1)

(E)-2-alkenals, including this compound, are potent activators of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel primarily expressed in sensory neurons[2][3].

-

Mechanism: The activation of TRPA1 by electrophilic compounds like this compound is thought to occur through covalent modification of cysteine and lysine (B10760008) residues in the N-terminal cytoplasmic domain of the channel[2]. This modification induces a conformational change, leading to channel opening and cation influx (primarily Ca²⁺ and Na⁺).

-

Downstream Effects: TRPA1 activation in sensory neurons leads to the sensation of pain, irritation, and neurogenic inflammation. The influx of calcium can trigger the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP).

.

Covalent Modification of Proteins

The electrophilic nature of this compound facilitates Michael addition reactions with nucleophilic amino acid residues in proteins, primarily cysteine and lysine, and to a lesser extent, histidine.

-

Mechanism: The β-carbon of the α,β-unsaturated aldehyde is susceptible to nucleophilic attack by the thiol group of cysteine or the ε-amino group of lysine. This results in the formation of stable covalent adducts.

-

Consequences: Such modifications can alter protein structure and function, leading to enzyme inhibition, disruption of protein-protein interactions, and modulation of signaling pathways.

.

Modulation of Cellular Stress and Inflammatory Pathways

This compound, as a reactive aldehyde, can influence key signaling pathways involved in cellular stress response and inflammation.

-

Keap1-Nrf2 Pathway: Electrophiles are known to activate the Nrf2 pathway. This compound can modify cysteine residues on Keap1, the negative regulator of Nrf2. This modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.

-

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. While direct evidence for this compound is limited, other α,β-unsaturated aldehydes have been shown to inhibit NF-κB signaling, potentially through covalent modification of key proteins in the pathway, such as IKK or p65, thereby preventing the transcription of pro-inflammatory genes.

.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi.

-

Mechanism: The primary mechanism is believed to be the disruption of the cell membrane's lipid bilayer, leading to increased permeability and leakage of cellular contents. Covalent modification of essential microbial enzymes and proteins also contributes to its antimicrobial effect.

Anticancer Activity

Emerging evidence suggests that this compound possesses antiproliferative and pro-apoptotic effects in various cancer cell lines.

-

Mechanism: The precise mechanisms are still under investigation but are thought to involve the induction of oxidative stress, covalent modification of proteins critical for cancer cell survival and proliferation, and activation of apoptotic pathways, potentially through the activation of caspases.

Genotoxicity

As a reactive aldehyde, this compound has the potential to interact with DNA, forming adducts that can lead to mutations if not repaired.

-

Mechanism: The electrophilic nature of this compound allows it to react with the nucleophilic centers in DNA bases, particularly deoxyadenosine (B7792050) and deoxycytidine, forming etheno-type adducts[4].

Quantitative Data

Quantitative data on the biological activity of this compound is crucial for understanding its potency and for comparing it with other compounds. The following tables summarize the available data. Note: Specific quantitative data for this compound is limited in the literature; therefore, ranges or data for related compounds are provided where specific values are unavailable.

Table 1: Receptor/Channel Activity

| Target | Assay Type | Species | EC₅₀/IC₅₀ | Reference |

| TRPA1 | Calcium Influx | Human | 10-100 µM (for E-2-alkenals) | [2][3] |

| TRPA1 | Whole-cell patch clamp | Human | Significant current at 30 µM | [2] |

Table 2: Antimicrobial Activity

| Organism | Assay Type | MIC/IC₅₀ | Reference |

| Escherichia coli | Broth microdilution | Data not available | |

| Staphylococcus aureus | Broth microdilution | Data not available |

Table 3: Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC₅₀ | Reference |

| HeLa | Cervical Cancer | MTT/SRB | Data not available | |

| HepG2 | Liver Cancer | MTT/SRB | Data not available | |

| MCF-7 | Breast Cancer | MTT/SRB | Data not available |

Table 4: Effects on Inflammatory Responses

| Cell Line | Stimulus | Measured Endpoint | IC₅₀ | Reference |

| RAW 264.7 | LPS | TNF-α release | Data not available |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

TRPA1 Activation Assay (Calcium Influx)

.

-

Cell Line: HEK293 cells stably transfected with human TRPA1.

-

Reagents: Fura-2 AM (calcium indicator dye), Pluronic F-127, Hanks' Balanced Salt Solution (HBSS), this compound stock solution in DMSO.

-

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Wash cells with HBSS.

-

Load cells with Fura-2 AM (e.g., 5 µM) in HBSS containing Pluronic F-127 (e.g., 0.02%) for 1 hour at 37°C.

-

Wash cells twice with HBSS to remove extracellular dye.

-

Measure baseline fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm using a fluorescence plate reader.

-

Add serial dilutions of this compound to the wells.

-

Record the fluorescence intensity at 340 nm and 380 nm excitation over time.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Plot the change in fluorescence ratio against the concentration of this compound to determine the EC₅₀ value.

-

Protein Adduct Analysis by Mass Spectrometry

.

-

Materials: Purified protein, this compound, DTT, iodoacetamide, trypsin, ammonium (B1175870) bicarbonate, formic acid, acetonitrile, mass spectrometer (e.g., Orbitrap).

-

Procedure:

-

Incubate the target protein with this compound at a defined molar ratio and time at 37°C.

-

(Optional) Reduce and alkylate the protein to linearize it.

-

Digest the protein with trypsin overnight at 37°C.

-

Acidify the peptide mixture with formic acid.

-

Analyze the peptides by LC-MS/MS. The mass spectrometer is set to perform data-dependent acquisition, fragmenting the most abundant peptide ions.

-

Analyze the MS/MS data using database search software (e.g., MaxQuant, Proteome Discoverer) to identify peptides. Search for variable modifications corresponding to the mass of this compound (126.20 Da) on nucleophilic residues.

-

NF-κB Nuclear Translocation Assay (Immunofluorescence)

-

Cell Line: RAW 264.7 macrophages or other suitable cell line.

-

Reagents: Lipopolysaccharide (LPS), this compound, paraformaldehyde, Triton X-100, primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI (nuclear stain).

-

Procedure:

-

Seed cells on glass coverslips in a 24-well plate.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate cells with LPS (e.g., 1 µg/mL) for 1 hour.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., BSA in PBS).

-

Incubate with the primary antibody against NF-κB p65.

-

Incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

Conclusion

This compound is a reactive aldehyde with a multifaceted mechanism of action in biological systems. Its ability to activate the TRPA1 channel, covalently modify proteins, and modulate key signaling pathways like Keap1-Nrf2 and NF-κB underpins its diverse biological effects, including sensory modulation, antimicrobial activity, and potential anticancer properties. While the general mechanisms are becoming clearer, a significant gap remains in the availability of specific quantitative data for this compound across various biological endpoints. Further research is warranted to fully elucidate its dose-dependent effects and to explore its therapeutic potential. This guide provides a foundational understanding for researchers and professionals aiming to investigate and harness the biological activities of this intriguing molecule.

References

The Ubiquitous Presence of 2-Octenal: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octenal (B7820987), a reactive α,β-unsaturated aldehyde, is a naturally occurring volatile organic compound found across a diverse range of the plant kingdom and in various processed foods. Its presence contributes significantly to the characteristic flavor and aroma profiles of many fruits, vegetables, and oils. Beyond its sensory attributes, this compound is also recognized for its role in plant defense signaling and as a marker for lipid peroxidation in food products. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthesis, quantification in different matrices, and its involvement in biological signaling pathways. This document is intended to be a valuable resource for researchers in the fields of food science, plant biology, and drug development, providing in-depth methodologies and a curated summary of current knowledge.

Introduction

This compound (C₈H₁₄O) is a medium-chain aldehyde known for its distinct green, fatty, and cucumber-like aroma.[1] It exists as two geometric isomers, (E)-2-octenal and (Z)-2-octenal, with the (E)-isomer being the more common and stable form.[2] This compound is a key contributor to the flavor profiles of numerous foods and is also utilized as a flavoring agent in the food industry.[1][3] The presence of this compound in plants is primarily a result of the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids.[4][5] In processed foods, its formation is often associated with lipid peroxidation during processing and storage.[6] Understanding the distribution and concentration of this compound is crucial for quality control in the food industry and for elucidating its physiological roles in plants.

Natural Occurrence of this compound

This compound has been identified in a wide array of plants and food products. The following tables summarize the quantitative data available in the scientific literature. It is important to note that concentrations can vary significantly based on factors such as cultivar, ripeness, processing methods, and storage conditions.

Occurrence in Plants

| Plant Species | Family | Plant Part | (E)-2-Octenal Concentration | Analytical Method | Reference(s) |

| Olea europaea (Olive) | Oleaceae | Fruit Oil | 1.5 - 5.2 mg/kg | SPME-GC-MS | [7] |

| Solanum lycopersicum (Tomato) | Solanaceae | Fruit | 0.42 - 0.55 (relative abundance) | GC-MS | [8] |

| Couroupita guianensis (Cannonball Tree) | Lecythidaceae | Flower Oil | 0.20% | GC | [9] |

| Humulus lupulus (Hop) | Cannabaceae | - | Detected | - | [2] |

| Gossypium hirsutum (Cotton) | Malvaceae | - | Detected | - | [3] |

Occurrence in Foods

| Food Product | Category | (E)-2-Octenal Concentration | Analytical Method | Reference(s) |

| Virgin Olive Oil | Oils and Fats | 1.5 - 5.2 mg/kg | SPME-GC-MS | [7] |

| Tomato | Fruits and Vegetables | 0.42 - 0.55 (relative abundance) | GC-MS | [8] |

| Cured Meat | Processed Foods | Low levels detected | GC-MS | [10] |

| Walnuts | Nuts | Detected as a marker of rancidity | GC-MS | [4] |

| Wine | Beverages | 0.050 - 101 µg/L | HS-SPME-GC-MS/MS | [11] |

| Processed Vegetables/Nuts/Seeds | Processed Foods | 5.0 - 5.03 mg/kg (Usage level) | - | [9] |

| Bakery Wares | Processed Foods | 8.0 - 19.07 mg/kg (Usage level) | - | [9] |

| Meat Products | Processed Foods | Detected | - | [1] |

Biosynthesis and Signaling Pathways

Biosynthesis of this compound in Plants

This compound in plants is primarily formed through the lipoxygenase (LOX) pathway, which involves the oxidation of polyunsaturated fatty acids, mainly linoleic acid and linolenic acid. This pathway is often activated in response to tissue damage, such as wounding or pathogen attack.

The generalized biosynthesis pathway is as follows:

-

Release of Fatty Acids: Mechanical damage or other stresses trigger the release of polyunsaturated fatty acids from membrane lipids by phospholipases.

-

Lipoxygenase (LOX) Action: LOX enzymes catalyze the dioxygenation of these fatty acids to form fatty acid hydroperoxides.

-

Hydroperoxide Lyase (HPL) Cleavage: The unstable hydroperoxides are then cleaved by hydroperoxide lyase (HPL) into smaller aldehydes and oxo-acids. Specifically, the cleavage of a C18 fatty acid hydroperoxide can yield C8 compounds like octenals.

Role in Plant Signaling

Lipid-derived aldehydes, including this compound, are recognized as signaling molecules in plants, particularly in response to biotic and abiotic stresses.[4][5] These reactive electrophile species can trigger downstream signaling cascades, leading to the activation of defense genes. One of the key pathways implicated in this response is the Mitogen-Activated Protein Kinase (MAPK) cascade.

Upon perception of stress signals, such as the presence of this compound, a series of phosphorylation events is initiated, activating a cascade of MAP kinases (MAPKKK, MAPKK, and MAPK). The activated MAPK can then phosphorylate transcription factors, leading to the expression of stress-responsive genes.

Experimental Protocols

Accurate quantification of this compound in complex matrices like plant tissues and food products requires robust analytical methods. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like this compound. For enhanced sensitivity and specificity, derivatization of the aldehyde group is often employed.

HS-SPME-GC-MS for this compound Analysis

This protocol provides a general workflow for the extraction and analysis of this compound. Optimization of parameters is crucial for different matrices.

References

- 1. Showing Compound this compound (FDB002940) - FooDB [foodb.ca]

- 2. (E)-2-Octenal | C8H14O | CID 5283324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oct-2-enal | C8H14O | CID 16900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of aldehydes derived from lipid peroxidation and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. (E)-2-octenal, 2548-87-0 [thegoodscentscompany.com]

- 10. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Biosynthesis of 2-Octenal: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary chemical synthesis and biological pathways for producing 2-Octenal, a reactive α,β-unsaturated aldehyde. This document details relevant chemical reactions and enzymatic processes, presents quantitative data for comparative analysis, and provides explicit experimental protocols. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the underlying mechanisms.

Chemical Synthesis of (E)-2-Octenal

The chemical synthesis of this compound can be achieved through several methods, primarily involving carbon-carbon bond formation followed by functional group manipulation or direct oxidation of a suitable precursor. Key industrial and laboratory-scale methods include aldol (B89426) condensation, alkylation of allylic anions, and oxidation of 2-octen-1-ol.

Aldol Condensation Route

A common and versatile method for synthesizing α,β-unsaturated aldehydes like this compound is the base-catalyzed aldol condensation between hexanal (B45976) molecules. In this reaction, one molecule of hexanal forms an enolate which then attacks the carbonyl carbon of a second hexanal molecule. The resulting β-hydroxy aldehyde readily undergoes dehydration to yield the more stable conjugated system of 2-butyl-2-octenal, a related compound. A similar crossed aldol condensation, for instance between propanal and pentanal, could theoretically be optimized to favor this compound, though control of self-condensation is a significant challenge. The yields for analogous aldol condensations to form 2-alkyl-α,β-unsaturated aldehydes typically range from 40% to 70%.

An illustrative logical workflow for this synthesis is provided below.

Alkylation of 1,3-bis(methylthio)allyllithium

This synthetic route provides a method for creating α,β-unsaturated aldehydes with good yields. The process involves the alkylation of 1,3-bis(methylthio)allyllithium with a suitable alkyl halide, in this case, 1-bromopentane. The resulting thioacetal is then hydrolyzed, typically using a mercury(II) salt, to yield the final aldehyde product. This specific reaction has been reported to produce (E)-2-Octenal in an overall yield of 75%.[1]

Oxidation of (E)-2-Octen-1-ol

A direct and efficient method for the synthesis of (E)-2-Octenal is the oxidation of its corresponding alcohol, (E)-2-Octen-1-ol. This can be accomplished using various oxidizing agents. A specific laboratory protocol involves a copper-catalyzed aerobic oxidation.

A more recent approach involves biocatalysis. The selective aerobic oxidation of (E)-2-octen-1-ol can be achieved using lyophilisates of the basidiomycetous fungus Bjerkandera adusta. This method represents a greener alternative to traditional heavy-metal-based oxidants.

The yield of (E)-2-Octenal from the biocatalytic oxidation of (E)-2-octen-1-ol is highly dependent on reaction conditions such as pH, initial substrate concentration, and the presence of cosolvents.

| Parameter | Condition | Time | Yield (%) | Reference |

| pH | pH 6 | 24 h | ~55% | [2] |

| pH 7 | 24 h | ~95% | [2] | |

| pH 8 | 24 h | ~60% | [2] | |

| Substrate Conc. | 10 mM (at pH 7) | 6 h | ~80% | [2] |

| 20 mM (at pH 7) | 6 h | ~40% | [2] | |

| Cosolvent (30%) | Methanol | 24 h | ~98% | |

| Ethanol | 24 h | ~90% | ||

| 2-Propanol | 24 h | ~85% |

Table 1: Yields of (E)-2-Octenal from Biocatalytic Oxidation of (E)-2-octen-1-ol.

Biosynthesis of this compound

In biological systems, particularly in plants and fungi, this compound is a product of the lipoxygenase (LOX) pathway. This pathway is typically initiated in response to tissue damage or other stresses, leading to the breakdown of polyunsaturated fatty acids (PUFAs).

The Lipoxygenase (LOX) Pathway

The biosynthesis of C8 compounds like this compound originates from the oxidation of C18 fatty acids, such as linoleic acid and linolenic acid. The key enzymes in this cascade are lipoxygenase (LOX) and hydroperoxide lyase (HPL).

-

Release of Fatty Acids: Stress signals activate lipases which release PUFAs (e.g., linoleic acid) from membrane lipids.

-

Hydroperoxidation: Lipoxygenase (LOX) catalyzes the dioxygenation of the PUFA. For the formation of C8 volatiles, 13-LOX specifically oxygenates linoleic acid at the C-13 position, forming 13-hydroperoxyoctadecadienoic acid (13-HPOD).

-

Cleavage: The unstable 13-HPOD intermediate is then cleaved by a specific hydroperoxide lyase (HPL). This cleavage reaction breaks the carbon chain, yielding a C8 aldehyde, 1-octen-3-ol, and a C10 ω-oxoacid. The initial C8 aldehyde can then be isomerized to the more stable (E)-2-Octenal.

This pathway is responsible for the characteristic "green leaf volatiles" in many plants, which play roles in defense and signaling.

References

The Core Biological Activities of α,β-Unsaturated Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,β-Unsaturated aldehydes are a class of reactive molecules characterized by a carbon-carbon double bond conjugated to an aldehyde functional group.[1] This structural motif renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity that underpins their diverse biological effects.[2][3] These compounds are generated from both endogenous and exogenous sources. Endogenously, they are prominent products of lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE) and acrolein, which are formed from the oxidation of polyunsaturated fatty acids.[4][5] Exogenous exposures include environmental pollutants from sources like cigarette smoke and automobile exhaust, as well as dietary components, for instance, cinnamaldehyde (B126680) from cinnamon.[6][7]

The inherent reactivity of α,β-unsaturated aldehydes, particularly their ability to form covalent adducts with cellular nucleophiles, dictates their toxicological and pharmacological profiles.[8][9] They are known to interact with proteins, nucleic acids, and glutathione (B108866) (GSH), thereby modulating a variety of cellular processes.[6][10] The biological consequences of these interactions are highly dependent on the concentration and the specific aldehyde, ranging from cytotoxicity at high concentrations to the activation of adaptive stress response pathways at lower, sub-lethal levels.[4][10] This dual nature has made them a subject of intense research, with implications for understanding disease pathogenesis and for the development of novel therapeutics.[11][12]

Core Mechanism of Action: Michael Addition

The principal mechanism through which α,β-unsaturated aldehydes exert their biological effects is through a Michael addition reaction.[13][14] The conjugated system withdraws electron density from the β-carbon, making it a "soft" electrophile that readily reacts with "soft" nucleophiles, most notably the sulfhydryl group of cysteine residues in proteins and in the antioxidant glutathione (GSH).[9][15] This covalent modification can lead to:

-

Protein Dysfunction: Adduction to cysteine, histidine, or lysine (B10760008) residues can alter protein conformation and function.[6][9]

-

Glutathione Depletion: Reaction with GSH can deplete this critical cellular antioxidant, leading to oxidative stress.[10][15]

-

DNA Adduct Formation: α,β-Unsaturated aldehydes can also react with DNA bases, leading to genotoxicity.[16]

The reactivity of different α,β-unsaturated aldehydes varies based on their chemical structure, influencing their biological potency.[15]

Modulation of Key Signaling Pathways

α,β-Unsaturated aldehydes are potent modulators of several key signaling pathways that are central to cellular homeostasis, stress response, and inflammation.

The Nrf2-Keap1 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary sensor for electrophilic and oxidative stress and a major target of α,β-unsaturated aldehydes.[17][18] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[13] Keap1 is rich in reactive cysteine residues that act as sensors for electrophiles.[13] α,β-Unsaturated aldehydes react with these cysteine residues, inducing a conformational change in Keap1 that prevents it from targeting Nrf2 for degradation.[19] This allows Nrf2 to accumulate and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[20][21] This leads to the transcriptional activation of a battery of cytoprotective genes, including those involved in glutathione synthesis and regeneration, as well as phase II detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[19][22]

The NF-κB Inflammatory Pathway

The transcription factor NF-κB is a master regulator of inflammation. The effect of α,β-unsaturated aldehydes on the NF-κB pathway is complex and often concentration-dependent.[23][24] At low concentrations, some aldehydes like 4-HNE can activate the NF-κB pathway.[23] This can occur through the modification of upstream kinases such as IκB kinase (IKK), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[24] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Conversely, at higher concentrations, these aldehydes can inhibit NF-κB signaling, potentially by modifying critical cysteine residues on NF-κB subunits or IKK, thereby preventing their proper function.[23][24]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways, including ERK, JNK, and p38, are critical signaling cascades that regulate cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli.[20][22] α,β-Unsaturated aldehydes can activate these stress-responsive pathways.[22] For example, 4-HNE has been shown to activate JNK and p38 MAPKs.[22] The activation of these pathways is often cell-type and stimulus-specific and can contribute to both cell survival and cell death decisions, depending on the context and duration of the signal.[20][22]

Quantitative Data on Biological Activity

The biological effects of α,β-unsaturated aldehydes are highly dependent on their concentration. The following tables summarize key quantitative data from the literature.

Table 1: Cytotoxicity (IC50) of α,β-Unsaturated Aldehydes in Various Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Acrolein | AC16 (Human Cardiomyocytes) | MTT | ~30-50 (24h) | [8] |

| 4-Hydroxynonenal | PC-3 (Prostate Cancer) | MTT | 25.2 | [10] |

| 4-Hydroxynonenal | MCF7 (Breast Cancer) | MTT | 24.5 | [10] |

| 4-Hydroxynonenal | MDA-MB-231 (Breast Cancer) | MTT | 31.7 | [10] |

| Cinnamaldehyde | HCT116 (Colon Cancer) | Crystal Violet | 22.4 | [7] |

| Cinnamaldehyde | HTB-26 (Breast Cancer) | Crystal Violet | 10-50 | [7] |

| Cinnamaldehyde | HepG2 (Hepatocellular Carcinoma) | Crystal Violet | 10-50 | [7] |

Table 2: Modulation of Signaling Pathways by α,β-Unsaturated Aldehydes

| Compound | Pathway | Effect | Cell Type | Concentration | Reference |

| 4-Hydroxynonenal | Nrf2 | Activation | - | 0.1 - 0.3 µM | [25] |

| 4-Hydroxynonenal | NF-κB | Activation | Human Fibroblasts | 0.1 - 1 µM | [23] |

| 4-Hydroxynonenal | NF-κB | Inhibition | Human Fibroblasts | 2.5 µM | [23] |

| Cinnamaldehyde | Nrf2 | Activation | HUVECs | 10 µM | [26] |

| Cinnamaldehyde | Nrf2 | Activation | HepG2 | 20 µM | [27] |

| Andrographolide | Nrf2 | Activation | AREc32 | EC50 = 17 µM | [28] |

| Sulforaphane | Nrf2 | Activation | AREc32 | EC50 = 33 µM | [28] |

| Curcumin | Nrf2 | Activation | AREc32 | EC50 = 36 µM | [28] |

Table 3: Glutathione (GSH) Depletion (EC50) by α,β-Unsaturated Aldehydes

| Compound | Cell Type | EC50 | Reference |

| Acrolein | Adult Rat Lung Cells | ~2 µM | [15] |

| Crotonaldehyde | Adult Rat Lung Cells | ~100 µM | [15] |

| 2-Hexenal | Adult Rat Lung Cells | ~180 µM | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of α,β-unsaturated aldehydes.

Assessment of Cytotoxicity

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[29]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[29] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[2]

-

Treat cells with various concentrations of the α,β-unsaturated aldehyde for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[29]

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[29]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

b) Lactate (B86563) Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[30]

-

Principle: LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product.[30]

-

Protocol:

-

Seed and treat cells in a 96-well plate as described for the MTT assay.

-

Prepare controls: a) background control (medium only), b) low control (untreated cells), and c) high control (cells treated with a lysis solution to achieve maximum LDH release).

-

At the end of the treatment period, centrifuge the plate at ~250 x g for 10 minutes to pellet the cells.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well.

-

Incubate at room temperature for up to 30 minutes, protected from light.

-

Measure the absorbance at ~490 nm.

-

Calculate cytotoxicity as a percentage relative to the high and low controls.

-

Assessment of Nrf2 and NF-κB Pathway Activation

Luciferase Reporter Gene Assay

This is a highly sensitive method to quantify the transcriptional activity of Nrf2 or NF-κB.

-

Principle: Cells are transfected with a plasmid containing the firefly luciferase reporter gene under the control of multiple copies of a specific response element (ARE for Nrf2, or κB sites for NF-κB).[18][20] Activation of the pathway leads to transcription of the luciferase gene, and the resulting enzyme activity is measured by its ability to produce light from its substrate, luciferin. A second reporter, such as Renilla luciferase, is often co-transfected as an internal control for transfection efficiency and cell viability.[31]

-

Protocol:

-

One day prior to transfection, seed cells (e.g., HEK293T or HepG2) into a 96-well white, clear-bottom plate.[3][21]

-

Transfect cells with the appropriate reporter plasmid (ARE-luciferase or NF-κB-luciferase) and a control Renilla luciferase plasmid using a suitable transfection reagent.[21]

-

Allow cells to recover and express the reporters for 18-24 hours.

-

Treat the transfected cells with the α,β-unsaturated aldehyde for a specified time (e.g., 6-24 hours).

-

Lyse the cells and perform a dual-luciferase assay according to the manufacturer's instructions. This typically involves sequential addition of the firefly luciferase substrate followed by a reagent that quenches the firefly reaction and activates the Renilla luciferase reaction.[31]

-

Measure luminescence using a plate-reading luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to vehicle-treated control cells.

-

Assessment of Protein Modification

Western Blotting for Phosphorylated MAPK

This technique is used to detect the activation of MAPK signaling pathways by identifying phosphorylated forms of kinases like p38, JNK, and ERK.[5]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated form of the target protein. A second primary antibody against the total protein is used on a parallel blot or after stripping the first antibody to normalize for protein loading.[5]

-

Protocol:

-

Seed cells and treat with the α,β-unsaturated aldehyde for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[32]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[12]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[32]

-

Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal or a loading control like β-actin.

-

Mass Spectrometry-based Adductomics

This is the most definitive method for identifying and quantifying covalent adducts of aldehydes on specific proteins and amino acid residues.

-

Principle: Proteins of interest are isolated, or total cell lysates are analyzed. The proteins are digested into peptides (typically with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides containing the mass shift corresponding to the aldehyde adduct are identified and sequenced.[22][33]

-

General Workflow:

-

Expose cells or a purified protein to the α,β-unsaturated aldehyde.

-

Isolate the protein(s) of interest or the total proteome.

-

(Optional) Reduce the adducts with a reducing agent like sodium borohydride (B1222165) to stabilize them.[33]

-

Digest the protein sample into peptides using trypsin.

-

Analyze the peptide mixture using LC-MS/MS. The mass spectrometer is operated in a data-dependent acquisition mode to fragment peptides that exhibit a specific mass shift corresponding to the adduct.[23]

-

Use database searching software to identify the modified peptides and pinpoint the exact site of adduction.[33]

-

Conclusion

α,β-Unsaturated aldehydes represent a class of biologically potent molecules whose effects are a direct consequence of their chemical reactivity. Their ability to form Michael adducts with cellular nucleophiles, particularly cysteine residues, allows them to modulate critical signaling pathways such as the Nrf2 antioxidant response and the NF-κB inflammatory pathway. This activity is a double-edged sword: at high concentrations, it leads to widespread protein dysfunction, glutathione depletion, and cytotoxicity, contributing to the pathology of diseases associated with oxidative stress. However, at low concentrations, the same reactivity can trigger protective, adaptive responses that enhance cellular resilience. This concentration-dependent bioactivity underscores the importance of quantitative and mechanistic studies for professionals in toxicology and drug development. A thorough understanding of the signaling networks and cellular targets of these aldehydes is crucial for assessing the risks associated with environmental exposures and for harnessing their unique chemical properties to design novel therapeutic agents that can selectively modulate these pathways for beneficial outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. signosisinc.com [signosisinc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lipid Aldehydes 4-Hydroxynonenal and 4-Hydroxyhexenal Exposure Differentially Impact Lipogenic Pathways in Human Placenta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Glutathione depletion in lung cells by low-molecular-weight aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 4.3. Cytotoxicity Assay (LDH Assay) [bio-protocol.org]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. mdpi.com [mdpi.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 23. Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Characterization of 4-HNE Modified L-FABP Reveals Alterations in Structural and Functional Dynamics | PLOS One [journals.plos.org]

- 26. Cinnamaldehyde prevents endothelial dysfunction induced by high glucose by activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 29. merckmillipore.com [merckmillipore.com]

- 30. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 31. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 32. benchchem.com [benchchem.com]

- 33. publications.aston.ac.uk [publications.aston.ac.uk]

The Double-Edged Sword: An In-depth Technical Guide to the Role of 2-Octenal in Lipid Peroxidation and Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a critical manifestation of oxidative stress, results in the formation of a plethora of reactive aldehydes. Among these, the α,β-unsaturated aldehyde 2-octenal (B7820987) has emerged as a significant player in cellular pathophysiology. This technical guide provides a comprehensive overview of the multifaceted role of this compound in lipid peroxidation and oxidative stress. It delves into its endogenous formation, its chemical reactivity, and its impact on cellular macromolecules, leading to both cytotoxic and signaling events. This document summarizes key quantitative data, details essential experimental protocols for its study, and visualizes the complex signaling pathways it modulates. Understanding the intricate mechanisms of this compound-mediated effects is paramount for developing novel therapeutic strategies targeting oxidative stress-related diseases.

Introduction: The Genesis and Chemical Nature of this compound

This compound is a reactive aldehyde that is endogenously produced through the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly omega-6 fatty acids like linoleic acid.[1] This process, known as lipid peroxidation, is a hallmark of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.

Chemically, this compound is an eight-carbon α,β-unsaturated aldehyde. Its electrophilic nature, conferred by the conjugated double bond and the carbonyl group, makes it highly reactive towards cellular nucleophiles. This reactivity is the basis for its biological effects, as it readily forms covalent adducts with proteins, DNA, and other biomolecules, leading to a cascade of cellular events.[2]

The Dichotomous Role of this compound in Cellular Fate

The interaction of this compound with cellular components can lead to a range of outcomes, from adaptive stress responses to overt cytotoxicity. The concentration and cellular context are critical determinants of its ultimate effect.

Cytotoxicity and Cellular Dysfunction

At higher concentrations, this compound exhibits significant cytotoxicity. Its reactivity leads to the adduction and subsequent dysfunction of essential cellular proteins, including enzymes involved in critical metabolic pathways.[3] This can disrupt cellular homeostasis and trigger cell death pathways.

Key Cytotoxic Effects:

-

Mitochondrial Dysfunction: this compound can impair mitochondrial function by targeting components of the electron transport chain and key enzymes in the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) dehydrogenase (SDH) and malate (B86768) dehydrogenase (MDH).[3] This leads to a decrease in mitochondrial membrane potential, reduced ATP production, and increased ROS generation, creating a vicious cycle of oxidative stress.

-

Protein Carbonylation and Adduct Formation: The formation of this compound-protein adducts is a key mechanism of its toxicity. These adducts can alter protein structure and function, leading to enzyme inactivation and disruption of cellular signaling.[1][2]

-

DNA Damage: this compound has been implicated in the formation of DNA adducts, which can be mutagenic and contribute to genomic instability.[4]

Cell Signaling and Adaptive Responses

Paradoxically, at lower, sub-lethal concentrations, this compound can act as a signaling molecule, activating cellular defense mechanisms against oxidative stress.

Key Signaling Pathways Modulated by this compound:

-

Keap1-Nrf2 Pathway: this compound, as an electrophile, can react with cysteine residues on the sensor protein Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2.[5] Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of a battery of antioxidant and cytoprotective genes, including those encoding for antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound can activate stress-responsive MAPK signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[7][8] These pathways are involved in regulating a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation.

Quantitative Data on this compound's Biological Effects

The following tables summarize available quantitative data on the biological effects of this compound. It is important to note that specific values can vary depending on the cell type, experimental conditions, and assay used.

| Parameter | Cell Line/System | Concentration | Effect | Reference |

| IC50 (Cytotoxicity) | Various Cancer Cell Lines | 10 - 50 µM | Inhibition of cell proliferation | [9] |

| Normal Intestinal Epithelial Cells | > 50 µM | Lower cytotoxicity compared to cancer cells | [9] | |

| Protein Adduct Formation | Human Red Blood Cells | 1 mM | ~300 pmol/mg protein | [2] |

| Antimicrobial Activity (MIC) | Neofusicoccum parvum | 0.4 - 1.6 µL/mL | Inhibition of fungal growth | [3] |

| Parameter | Cell Line/System | This compound Concentration | Observed Effect | Reference |

| ROS Levels | Neofusicoccum parvum | 0.4 - 1.6 µL/mL | Dramatically increased | [3] |

| Mitochondrial Membrane Potential | Neofusicoccum parvum | 0.4 - 1.6 µL/mL | Reduced | [3] |

| ATP Levels | Neofusicoccum parvum | 0.4 - 1.6 µL/mL | Reduced | [3] |

| Succinate Dehydrogenase (SDH) Activity | Neofusicoccum parvum | Not specified | Inhibited | [3] |

| Malate Dehydrogenase (MDH) Activity | Neofusicoccum parvum | Not specified | Inhibited | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on lipid peroxidation and oxidative stress.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Materials:

-

Thiobarbituric acid (TBA) solution (0.67% w/v)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Malondialdehyde bis(dimethyl acetal) for standard curve

-

Spectrophotometer

Protocol:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer.

-

Protein Precipitation: Add ice-cold TCA to the sample to precipitate proteins. Centrifuge to collect the supernatant.

-

Reaction with TBA: Mix the supernatant with an equal volume of TBA solution.

-

Incubation: Incubate the mixture in a boiling water bath for 10-15 minutes to allow the formation of the MDA-TBA adduct.

-

Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.

-

Quantification: Determine the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with malondialdehyde bis(dimethyl acetal).

MTT Assay for Cell Viability

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Analysis: Express the results as a percentage of the viability of untreated control cells.

JC-1 Assay for Mitochondrial Membrane Potential

This fluorescent assay uses the cationic dye JC-1 to measure the mitochondrial membrane potential (ΔΨm).

Materials:

-

JC-1 dye

-

Fluorescence microscope or flow cytometer

-

Cell culture plates

Protocol:

-

Cell Culture and Treatment: Culture cells and treat them with this compound as required.

-

JC-1 Staining: Incubate the cells with JC-1 dye in the dark. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Imaging/Analysis:

-

Fluorescence Microscopy: Visualize the cells and observe the shift from red to green fluorescence as an indicator of mitochondrial depolarization.

-

Flow Cytometry: Quantify the ratio of red to green fluorescence in the cell population. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

-

Luciferase-Based ATP Assay

This highly sensitive assay quantifies cellular ATP levels.

Materials:

-

Luciferase/luciferin reagent

-

Luminometer

-

Cell lysis buffer

-

ATP standard solution

Protocol:

-

Cell Lysis: Lyse the cells treated with this compound to release intracellular ATP.

-

Reaction: Add the luciferase/luciferin reagent to the cell lysate. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Quantification: Determine the ATP concentration in the samples by comparing the luminescence signal to a standard curve prepared with a known concentration of ATP.

Visualization of this compound-Modulated Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical effects of chemical exposures on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of octenal-related dA and dC adducts formed by reactions with a hemin-ω-6-fat peroxidation model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Sensory Landscape of 2-Octenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory properties and aroma profile of 2-Octenal, a significant volatile compound found in a variety of natural products. This document synthesizes key data on its chemical and sensory characteristics, outlines experimental methodologies for its analysis, and illustrates the fundamental signaling pathway involved in its perception.

Olfactory and Chemical Profile of this compound

This compound, an α,β-unsaturated aldehyde, is a colorless to pale yellow liquid recognized for its potent and distinct aroma.[1][2] It is a key contributor to the sensory profile of numerous foods and plants, including tomatoes and olive oil.[3][4] The aroma of this compound is complex and is predominantly described as fatty, green, and waxy, with nuances of fresh cucumber and citrus.[5][6] Its taste is characterized as sweet, green, and fatty with citrus peel and spicy notes.[6]

Physicochemical Properties

A summary of the key physicochemical properties of (E)-2-Octenal is presented in the table below. This data is crucial for understanding its volatility and behavior in various matrices.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 84-86 °C at 19 mmHg | [6] |

| Density | 0.835 - 0.845 g/mL at 25 °C | [6] |

| Refractive Index | 1.449 - 1.455 at 20 °C | [6] |

| Solubility | Slightly soluble in water; soluble in most fixed oils and alcohol. | [1] |

| Vapor Pressure | 0.59 mmHg | [2] |

| Flash Point | 68.33 °C (155.00 °F) | [6] |

Aroma Profile and Occurrence

The characteristic aroma of this compound contributes significantly to the flavor of many natural products. The following table summarizes its aroma descriptors and provides examples of its concentration in different food matrices.

| Aroma Descriptors | Concentration | Food Matrix | Reference(s) |

| Fatty, Green, Waxy, Fresh Cucumber, Citrus, Herbal, Banana | 0.42 - 1.54 (relative abundance) | Tomato (Lycopersicon esculentum) | [3][6][7] |

| Fatty, Green, Citrus Peel, Spicy | Present (OAV = 17) | Olive Oil | [4] |

OAV (Odor Activity Value) is a measure of the importance of a compound to the aroma of a sample.

Experimental Protocols for the Analysis of this compound

The characterization of this compound's olfactory properties relies on a combination of analytical chemistry and sensory evaluation techniques. This section outlines the methodologies for its instrumental and sensory analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a fundamental technique for the separation and identification of volatile compounds like this compound from complex mixtures.

Methodology:

-

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

A representative sample (e.g., 1 g of homogenized tomato or 2 g of olive oil) is placed in a sealed vial.

-

An internal standard (e.g., 4-methyl-2-pentanol) is added for quantification.

-

The vial is incubated at a controlled temperature (e.g., 40-60°C) to allow volatile compounds to partition into the headspace.

-

A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

-

-

Gas Chromatography (GC):

-

The SPME fiber is inserted into the heated injection port of the gas chromatograph for thermal desorption of the analytes.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separation.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and column interactions (e.g., initial temperature of 40°C, ramped to 250°C).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS):

-

As compounds elute from the GC column, they enter the mass spectrometer.

-

Ionization: Electron ionization (EI) at 70 eV is commonly used to fragment the molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting chromatogram displays peaks corresponding to different volatile compounds.

-

Identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or a spectral library (e.g., NIST).

-

Quantification is performed by comparing the peak area of this compound to that of the internal standard.

-

A general workflow for the GC-MS analysis is depicted below.

Descriptive Sensory Analysis

Descriptive sensory analysis provides a detailed characterization of the aroma profile of this compound using a trained human panel.[8]

Methodology:

-

Panelist Selection and Training:

-

Select 8-12 individuals based on their sensory acuity, motivation, and ability to articulate perceptions.

-

Conduct training sessions to familiarize panelists with the aroma of this compound and related compounds.

-

Develop a consensus vocabulary of aroma descriptors (e.g., fatty, green, cucumber, citrus) and reference standards for each attribute.

-

Train panelists to use an intensity scale (e.g., a 15-cm line scale anchored with "low" and "high") consistently.

-

-

Sample Preparation and Presentation:

-

Prepare a dilution series of this compound in an odorless solvent (e.g., mineral oil or propylene (B89431) glycol).

-

Present the samples in coded, identical containers (e.g., glass sniffer jars) to blind the panelists.

-

The presentation order should be randomized to minimize bias.

-

-

Evaluation Procedure:

-

Panelists evaluate the aroma of each sample individually in a controlled sensory booth.

-

They rate the intensity of each previously defined aroma attribute on the provided scale.

-

A break between samples is enforced to prevent sensory fatigue.

-

-

Data Analysis:

-

The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA).

-

The results are often visualized in a spider or radar plot to represent the aroma profile of this compound.

-

The logical flow of a descriptive sensory analysis is illustrated below.

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[9] In mammals, these ORs are G-protein coupled receptors (GPCRs).[10][11] The binding of an odorant molecule triggers a cascade of intracellular events that ultimately leads to the generation of an electrical signal that is transmitted to the brain.

The canonical olfactory signal transduction pathway is as follows:

-

Odorant Binding: this compound binds to a specific olfactory receptor (e.g., the rat OR-I7 has shown affinity for octanal (B89490) and trans-2-octenal).

-

G-Protein Activation: This binding event causes a conformational change in the OR, activating the associated G-protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase type III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-